An In-depth Technical Guide to (R)-2-Vinyloxirane: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to (R)-2-Vinyloxirane: Synthesis, Properties, and Applications in Drug Development
Introduction: The Significance of (R)-2-Vinyloxirane in Chiral Synthesis
(R)-2-Vinyloxirane, also known as (R)-3,4-epoxy-1-butene, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structure, featuring a strained epoxide ring directly attached to a vinyl group, provides two distinct and reactive functional handles. This duality allows for a wide array of stereocontrolled transformations, making it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules. Particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety, the demand for such chiral synthons is ever-present. This guide provides an in-depth exploration of (R)-2-Vinyloxirane, from its fundamental properties and synthesis to its diverse reactivity and applications in the development of therapeutic agents.
The CAS number for (R)-2-Vinyloxirane is 62249-81-4 .[1]
Physicochemical Properties of (R)-2-Vinyloxirane
A comprehensive understanding of the physical and chemical properties of (R)-2-Vinyloxirane is paramount for its safe handling, storage, and effective use in synthesis. It is a colorless liquid under standard conditions.[2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 62249-81-4 | [1] |
| Molecular Formula | C₄H₆O | [1] |
| Molecular Weight | 70.09 g/mol | [1] |
| Boiling Point | 66 °C (lit.) | |
| Density | 0.870 g/mL at 20 °C (lit.) | |
| Refractive Index (n20/D) | 1.417 (lit.) | |
| Specific Rotation ([α]20/D) | -21.0±1°, c = 1% in pentane (lit.) | |
| Flash Point | -50 °C (-58 °F) - closed cup | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in ethanol, ethyl ether, benzene, and other organic solvents. | [3] |
Synthesis of (R)-2-Vinyloxirane: The Jacobsen-Katsuki Epoxidation
The enantioselective synthesis of (R)-2-Vinyloxirane is most effectively achieved through the asymmetric epoxidation of 1,3-butadiene. The Jacobsen-Katsuki epoxidation, a Nobel Prize-winning methodology, stands out as a robust and highly selective method for this transformation.[4][5][6] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to the olefin in a stereocontrolled manner.
The choice of the (R,R)-enantiomer of the Jacobsen catalyst is crucial for obtaining the (R)-enantiomer of the vinyloxirane. The mechanism, while not fully elucidated, is believed to involve a manganese(V)-oxo intermediate that transfers the oxygen atom to the alkene.[6] The chiral environment created by the salen ligand dictates the facial selectivity of the epoxidation, leading to a high enantiomeric excess of the desired product.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1,3-Butadiene
This protocol is adapted from established procedures for the Jacobsen-Katsuki epoxidation and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
1,3-Butadiene (condensed and freshly distilled before use)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Buffered bleach (commercial bleach adjusted to pH ~11.3 with NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Catalyst Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in anhydrous dichloromethane.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. Carefully condense a known amount of 1,3-butadiene into the reaction flask.
-
Oxidant Addition: While stirring vigorously, add the buffered bleach solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. The two-phase mixture should be stirred vigorously to ensure efficient mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous NaCl solution, and then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford pure (R)-2-Vinyloxirane.
Causality and Self-Validation: The use of a buffered bleach solution is critical to maintain an optimal pH for the catalytic cycle and prevent catalyst degradation. Vigorous stirring is necessary to overcome the phase-transfer limitations of the biphasic system. The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis to validate the stereoselectivity of the synthesis.
Caption: Workflow for the synthesis of (R)-2-Vinyloxirane.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (R)-2-Vinyloxirane stems from the orthogonal reactivity of its epoxide and vinyl moieties. The strained epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products, while the vinyl group can participate in a range of addition and cycloaddition reactions.
Nucleophilic Ring-Opening Reactions
The ring-opening of the epoxide is a cornerstone of its synthetic utility. Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon. This regioselectivity provides access to a wide range of chiral 1,2-disubstituted building blocks.
-
With Amines: Reaction with primary or secondary amines yields chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals, including beta-blockers.[7]
-
With Organometallic Reagents: Organocuprates (Gilman reagents) are particularly effective for Sₙ2' additions, where the nucleophile adds to the vinyl group with concomitant opening of the epoxide ring, leading to the formation of chiral allylic alcohols.[8][9] This reaction provides a powerful tool for the construction of complex stereogenic centers.
-
With Other Nucleophiles: A variety of other nucleophiles, including azides, cyanides, and thiols, can be employed to introduce diverse functionalities with high stereocontrol.
Caption: Nucleophilic ring-opening of (R)-2-Vinyloxirane.
Reactions of the Vinyl Group
The vinyl group of (R)-2-Vinyloxirane can undergo a variety of transformations, including:
-
Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions or participate in [3+2] and [5+2] cycloadditions, providing access to complex cyclic and bicyclic systems.[10][11][12]
-
Palladium-Catalyzed Reactions: The vinyl epoxide motif is a versatile substrate in palladium-catalyzed reactions, leading to a diverse range of products.[13][14]
Applications in Drug Development
The ability to introduce stereocenters with high fidelity makes (R)-2-Vinyloxirane a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).
Synthesis of Antiviral Agents
Chiral epoxides are crucial intermediates in the synthesis of various antiviral drugs.[15][16][17] The ring-opening of (R)-2-Vinyloxirane with appropriate nucleophiles can provide key chiral fragments for the construction of complex antiviral agents, such as certain protease inhibitors used in the treatment of HIV.
Synthesis of Beta-Blockers
Many beta-blockers, used to manage cardiovascular diseases, are chiral β-amino alcohols. The synthesis of these drugs often involves the ring-opening of a chiral epoxide with an appropriate amine. (R)-2-Vinyloxirane can serve as a precursor to chiral synthons used in the preparation of some beta-blockers.[18]
Case Study: Precursor to Rivastigmine and Pilocarpine Analogues
(R)-2-Vinyloxirane and its derivatives are valuable starting materials for the synthesis of various natural products and pharmaceuticals. For instance, chiral building blocks derived from vinyloxiranes can be envisioned as key intermediates in the synthesis of complex molecules like the Alzheimer's drug Rivastigmine and the glaucoma medication Pilocarpine.[19][20][21][22][23][24][25] The stereocenter introduced by the chiral epoxide is often crucial for the biological activity of these drugs.
Safety and Handling
(R)-2-Vinyloxirane is a highly flammable and reactive compound that requires careful handling.[3]
-
Hazards: It is a flammable liquid and vapor.[3] It can be an irritant to the skin, eyes, and respiratory system.[2] Due to its strained epoxide ring, it can undergo exothermic polymerization, especially in the presence of catalysts or heat.[2]
-
Personal Protective Equipment (PPE): Always handle (R)-2-Vinyloxirane in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., type ABEK respirator filter), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage is at 2-8°C. It should be stored under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation.
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
Conclusion
(R)-2-Vinyloxirane is a powerful and versatile chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its dual functionality allows for a wide range of stereocontrolled transformations, enabling the efficient construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the laboratory and in industrial applications. As the demand for enantiopure drugs continues to grow, the importance of chiral synthons like (R)-2-Vinyloxirane will undoubtedly increase.
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